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Compound of Interest

Compound Name: Tris(2-hydroxyethyl) isocyanurate

Cat. No.: B1346986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tris(2-
hydroxyethyl) isocyanurate (THEI), a versatile chemical intermediate used in the synthesis of

polyesters, polyurethanes, and other polymers. A thorough understanding of its spectral

characteristics using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic

Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and quality

control in research and development settings.

Introduction to Tris(2-hydroxyethyl) isocyanurate
(THEI)
Tris(2-hydroxyethyl) isocyanurate is a triazine derivative characterized by a central

isocyanurate ring and three hydroxyethyl side chains. Its molecular structure, with three primary

hydroxyl groups, allows it to function as a trifunctional monomer or crosslinking agent,

imparting desirable properties such as thermal stability and durability to various polymer

systems.

Spectroscopic Data
The following tables summarize the key spectroscopic data for Tris(2-hydroxyethyl)
isocyanurate.
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Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of THEI is characterized by the presence of strong absorption bands

corresponding to its key functional groups.

Wavenumber (cm⁻¹)
Vibrational Mode
Assignment

Intensity

~3400 (broad)
O-H stretching of hydroxyl

groups
Strong

~2950
C-H asymmetric stretching of

CH₂ groups
Medium

~2880
C-H symmetric stretching of

CH₂ groups
Medium

~1690
C=O stretching of the

isocyanurate ring (asymmetric)
Strong

~1470

C=O stretching of the

isocyanurate ring (symmetric)

[1]

Strong

~1420 CH₂ scissoring Medium

~1070
C-O stretching of primary

alcohol
Strong

~1000 - 1100
Si-O internal vibrations (when

functionalized on silica)[1]
Strong

~770
Ring deformation of

isocyanurate
Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of the THEI molecule, its ¹H and ¹³C NMR spectra are relatively

simple. The following data is based on spectra typically recorded in deuterated dimethyl

sulfoxide (DMSO-d₆).
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¹H NMR Spectroscopy

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

~4.85 t 3H ~5.5 -OH

~3.85 t 6H ~6.0 -N-CH₂-CH₂-OH

~3.50 t 6H ~6.0 -N-CH₂-CH₂-OH

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm) Assignment

~149.0 C=O (Isocyanurate ring)

~59.0 -N-CH₂-CH₂-OH

~48.0 -N-CH₂-CH₂-OH

Experimental Protocols
The following are detailed methodologies for acquiring the FTIR and NMR spectra of Tris(2-
hydroxyethyl) isocyanurate.

FTIR Spectroscopy using KBr Pellet Method
Objective: To obtain a high-quality infrared spectrum of solid THEI for functional group

identification.

Materials and Equipment:

Tris(2-hydroxyethyl) isocyanurate (solid)

Spectroscopic grade potassium bromide (KBr), dried

Agate mortar and pestle
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Hydraulic press with pellet-forming die

FTIR spectrometer

Procedure:

Sample Preparation:

Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed

water.

Weigh approximately 1-2 mg of THEI and 100-200 mg of the dried KBr.

In the agate mortar, grind the THEI to a fine powder.

Add the KBr to the mortar and continue to grind the mixture until a homogenous, fine

powder is obtained.

Pellet Formation:

Transfer a portion of the mixture to the pellet-forming die.

Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

Carefully release the pressure and extract the die.

A transparent or translucent KBr pellet containing the dispersed sample should be

obtained.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹

and an accumulation of 16-32 scans.

A background spectrum using a blank KBr pellet should be recorded and automatically

subtracted from the sample spectrum.
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NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of THEI for detailed structural elucidation.

Materials and Equipment:

Tris(2-hydroxyethyl) isocyanurate

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes (5 mm)

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Weigh approximately 10-20 mg of THEI into a clean, dry vial.

Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

Gently agitate the vial to ensure complete dissolution of the sample.

Transfer the solution into an NMR tube.

Data Acquisition (¹H NMR):

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

Number of scans: 8-16

Relaxation delay (d1): 1-5 seconds

Spectral width: appropriate for the proton chemical shift range (e.g., -2 to 12 ppm)
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Data Acquisition (¹³C NMR):

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key

parameters include:

Number of scans: 1024 or more, depending on the sample concentration.

Relaxation delay (d1): 2-5 seconds

Spectral width: appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm)

Data Processing:

Process the raw data (FID) by applying a Fourier transform, phase correction, and

baseline correction.

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50

ppm for ¹H and δ ~39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling

constants.

Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of Tris(2-
hydroxyethyl) isocyanurate.
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Caption: Experimental workflow for the spectroscopic analysis of THEI.
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¹H NMR Data

¹³C NMR Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346986#spectroscopic-analysis-of-tris-2-
hydroxyethyl-isocyanurate-ftir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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